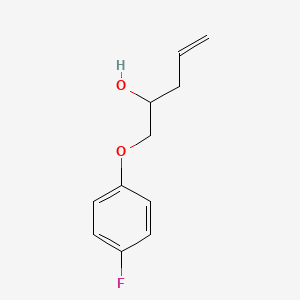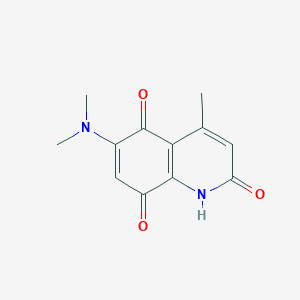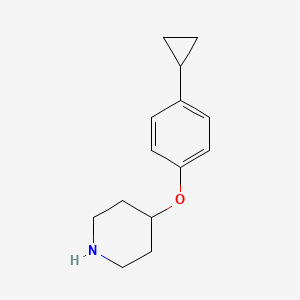
Phosphonic acid, 1-propenyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, 1-propenyl-, diethyl ester is an organophosphorus compound with the molecular formula C7H15O3P. This compound is characterized by the presence of a phosphoryl group attached to a propene backbone, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonic acid, 1-propenyl-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with propargyl alcohol under basic conditions. The reaction typically proceeds via a Michael addition mechanism, followed by a dehydration step to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 1-diethoxyphosphorylprop-1-ene often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, 1-propenyl-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Phosphonic acid, 1-propenyl-, diethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-diethoxyphosphorylprop-1-ene involves its ability to participate in various chemical reactions due to the presence of the reactive phosphoryl group. This group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Diethyl phosphite: Similar in structure but lacks the propene backbone.
Triethyl phosphate: Contains three ethoxy groups attached to phosphorus.
Dimethyl methylphosphonate: Similar phosphorus-containing compound with different alkyl groups.
Uniqueness: Phosphonic acid, 1-propenyl-, diethyl ester is unique due to its combination of a propene backbone with a phosphoryl group, providing distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C7H15O3P |
|---|---|
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
1-diethoxyphosphorylprop-1-ene |
InChI |
InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3 |
Clé InChI |
VBHYLCOEVPIQKH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=CC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B8429984.png)



![2-(2-dimethylaminoethyl)-3H-imidazo [4,5-b] pyridine](/img/structure/B8430026.png)




